
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine rings and substituted thiazole moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This process generates p-quinone imine intermediates that participate in Michael addition reactions, leading to the formation of arylthiobenzazoles. Another related synthesis involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, a green microwave-assisted synthesis has been reported for the formation of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone, which involves a click cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, MS spectral data, and X-ray diffraction . For instance, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring, which is a common feature in piperazine-containing molecules. The molecular structure of "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" would likely exhibit similar features, including the piperazine ring and substituted thiazole group.
Chemical Reactions Analysis
The chemical reactions involving related compounds include electrochemical oxidation leading to Michael addition reactions . The p-quinone imine intermediates formed during these reactions are highly reactive and can undergo further transformations, such as the Michael-type addition of p-toluenesulfinic acid followed by hydrolysis . These reactions are crucial for the formation of the final products and could be relevant to the synthesis and reactivity of the compound under analysis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride" are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility of the hydrochloride salts in organic solvents is an important consideration for their synthesis and purification . The crystal structure and intermolecular interactions, as revealed by X-ray diffraction and Hirshfeld Surface Analysis (HAS), can also inform the compound's stability and solid-state properties . These analyses are essential for understanding the behavior of the compound in various environments and for its potential applications.
科学的研究の応用
Therapeutic Applications and Drug Design
Piperazine and its derivatives have been extensively explored for their potential therapeutic applications across a range of conditions. Piperazine rings serve as a crucial structural element in drugs targeting various pharmacological pathways. This heterocyclic motif is known for its versatility in drug design, offering the ability to modulate pharmacokinetic and pharmacodynamic profiles through structural modifications. Derivatives of piperazine have been found to exhibit a wide array of biological activities, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral effects, among others (Rathi et al., 2016; Girase et al., 2020).
Piperazine analogs, including those with methoxyphenyl and thiazolyl groups, can be designed to target specific receptors or enzymes, showcasing the importance of the piperazine scaffold in the rational design of new medicinal agents. The inclusion of methoxyphenyl and thiazolyl moieties can potentially enhance the binding affinity to target proteins or modulate the drug's physicochemical properties, leading to improved efficacy and safety profiles.
Chemical Synthesis and Reactivity
Piperazine derivatives also play a significant role in synthetic organic chemistry, serving as intermediates or key components in the synthesis of complex molecules. The reactivity of the piperazine ring allows for functionalization at various positions, enabling the synthesis of a wide range of compounds with potential therapeutic applications. Studies on the synthesis and evaluation of ligands for D2-like receptors, for example, highlight the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity, demonstrating the synthetic utility of piperazine derivatives in medicinal chemistry (Sikazwe et al., 2009).
特性
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S.ClH/c1-18-4-3-5-19(14-18)15-24(28)27-12-10-26(11-13-27)16-23-25-22(17-30-23)20-6-8-21(29-2)9-7-20;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJHQMJSVLGZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)
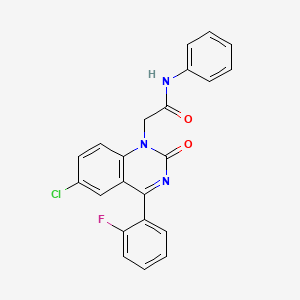
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)
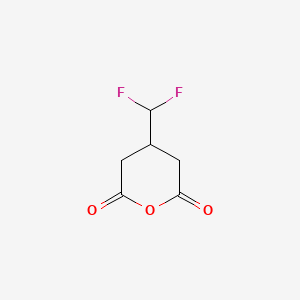
![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
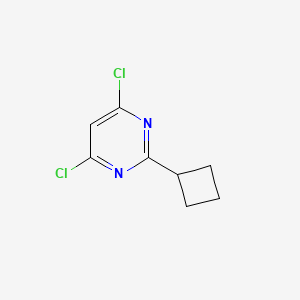
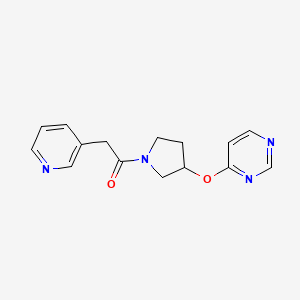
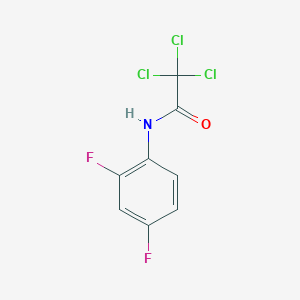

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)
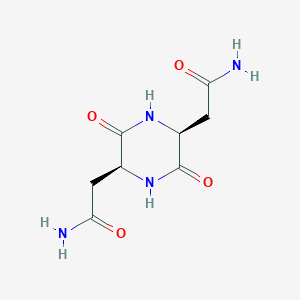
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)